molecular formula C19H25NO4 B7449461 2-(4-Methylphenyl)-4-oxo-4-[3-(oxolan-3-yl)pyrrolidin-1-yl]butanoic acid

2-(4-Methylphenyl)-4-oxo-4-[3-(oxolan-3-yl)pyrrolidin-1-yl]butanoic acid

Cat. No. B7449461
M. Wt: 331.4 g/mol
InChI Key: NYHFVPNTQQGEEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methylphenyl)-4-oxo-4-[3-(oxolan-3-yl)pyrrolidin-1-yl]butanoic acid, also known as MPBP, is a synthetic compound that has been widely used in scientific research. MPBP belongs to the class of pyrrolidine derivatives and has shown promising results in various biological studies.

Mechanism of Action

The exact mechanism of action of 2-(4-Methylphenyl)-4-oxo-4-[3-(oxolan-3-yl)pyrrolidin-1-yl]butanoic acid is not fully understood, but it is believed to act through multiple pathways. 2-(4-Methylphenyl)-4-oxo-4-[3-(oxolan-3-yl)pyrrolidin-1-yl]butanoic acid has been shown to modulate the activity of neurotransmitters such as dopamine, serotonin, and glutamate, which are involved in various neurological disorders. 2-(4-Methylphenyl)-4-oxo-4-[3-(oxolan-3-yl)pyrrolidin-1-yl]butanoic acid also inhibits the production of inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
2-(4-Methylphenyl)-4-oxo-4-[3-(oxolan-3-yl)pyrrolidin-1-yl]butanoic acid has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and seizures in animal models. 2-(4-Methylphenyl)-4-oxo-4-[3-(oxolan-3-yl)pyrrolidin-1-yl]butanoic acid has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, 2-(4-Methylphenyl)-4-oxo-4-[3-(oxolan-3-yl)pyrrolidin-1-yl]butanoic acid has been shown to have a neuroprotective effect in animal models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(4-Methylphenyl)-4-oxo-4-[3-(oxolan-3-yl)pyrrolidin-1-yl]butanoic acid is its potential therapeutic applications in various neurological disorders. 2-(4-Methylphenyl)-4-oxo-4-[3-(oxolan-3-yl)pyrrolidin-1-yl]butanoic acid has also been shown to be relatively safe and well-tolerated in animal studies. However, one of the limitations of 2-(4-Methylphenyl)-4-oxo-4-[3-(oxolan-3-yl)pyrrolidin-1-yl]butanoic acid is its complex synthesis method, which may limit its availability and use in research.

Future Directions

There are several future directions for research on 2-(4-Methylphenyl)-4-oxo-4-[3-(oxolan-3-yl)pyrrolidin-1-yl]butanoic acid. One area of interest is the development of more efficient synthesis methods for 2-(4-Methylphenyl)-4-oxo-4-[3-(oxolan-3-yl)pyrrolidin-1-yl]butanoic acid. Another area of research is the evaluation of 2-(4-Methylphenyl)-4-oxo-4-[3-(oxolan-3-yl)pyrrolidin-1-yl]butanoic acid in clinical trials for its potential use in the treatment of neurological disorders. Additionally, further studies are needed to understand the exact mechanism of action of 2-(4-Methylphenyl)-4-oxo-4-[3-(oxolan-3-yl)pyrrolidin-1-yl]butanoic acid and its potential side effects.
Conclusion:
In conclusion, 2-(4-Methylphenyl)-4-oxo-4-[3-(oxolan-3-yl)pyrrolidin-1-yl]butanoic acid is a synthetic compound that has shown promising results in various scientific research applications. Its potential therapeutic applications in neurological disorders make it an important area of research. Further studies are needed to fully understand the mechanism of action and potential side effects of 2-(4-Methylphenyl)-4-oxo-4-[3-(oxolan-3-yl)pyrrolidin-1-yl]butanoic acid.

Synthesis Methods

The synthesis of 2-(4-Methylphenyl)-4-oxo-4-[3-(oxolan-3-yl)pyrrolidin-1-yl]butanoic acid involves the reaction of 4-methylphenylacetic acid with oxalyl chloride to form the corresponding acid chloride. This is then reacted with 3-(oxolan-3-yl)pyrrolidine and the resulting product is hydrolyzed to form 2-(4-Methylphenyl)-4-oxo-4-[3-(oxolan-3-yl)pyrrolidin-1-yl]butanoic acid. The synthesis of 2-(4-Methylphenyl)-4-oxo-4-[3-(oxolan-3-yl)pyrrolidin-1-yl]butanoic acid is a complex process that requires careful handling of reagents and purification steps.

Scientific Research Applications

2-(4-Methylphenyl)-4-oxo-4-[3-(oxolan-3-yl)pyrrolidin-1-yl]butanoic acid has been extensively used in scientific research for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. 2-(4-Methylphenyl)-4-oxo-4-[3-(oxolan-3-yl)pyrrolidin-1-yl]butanoic acid has also been evaluated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.

properties

IUPAC Name

2-(4-methylphenyl)-4-oxo-4-[3-(oxolan-3-yl)pyrrolidin-1-yl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO4/c1-13-2-4-14(5-3-13)17(19(22)23)10-18(21)20-8-6-15(11-20)16-7-9-24-12-16/h2-5,15-17H,6-12H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYHFVPNTQQGEEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CC(=O)N2CCC(C2)C3CCOC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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